molecular formula C8H6F2N2O2 B2490388 (2,6-Difluorobenzoyl)urea CAS No. 1342075-20-0

(2,6-Difluorobenzoyl)urea

Cat. No. B2490388
CAS RN: 1342075-20-0
M. Wt: 200.145
InChI Key: PPOSFCNLNROPTA-UHFFFAOYSA-N
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Description

“(2,6-Difluorobenzoyl)urea” is a chemical compound with the IUPAC name 1-(4-chlorophenyl)-3-(2,6-difluorobenzoyl)urea . It is a derivative of urea where the urea moiety is substituted by a 2,6-difluorobenzoyl group .


Molecular Structure Analysis

The molecular structure of “(2,6-Difluorobenzoyl)urea” has been studied . The compound crystallizes in the monoclinic space group P21/n with unit cell parameters a = 11.2759(7) Å, b = 9.0182(5) Å, c = 14.2235(8) Å, β = 93.834(2)° .

Scientific Research Applications

Synthesis and Structural Analysis

(2,6-Difluorobenzoyl)urea and its derivatives have been synthesized and structurally analyzed in various studies. For instance, Shi (2011) reported the synthesis of N-(2,6-difluorobenzoyl)-N'-[5-(4-trifluoromethylphenyl)-1,3,4-thiadiazol-2-yl]urea, which was found to exhibit good fungicidal activity against certain pathogens (Shi, 2011). Similarly, Song et al. (2008) synthesized a related compound and characterized its structure using various techniques, noting its excellent fungicidal activities (Song et al., 2008).

Potential as Insect Chitin Synthesis Inhibitors

Some studies have highlighted the potential of 2,6-difluorobenzoyl)urea derivatives as inhibitors of insect chitin synthesis. Deul et al. (1978) explored the insecticidal effect of such compounds, linking it to the inhibition of chitin synthesis in insect larvae (Deul et al., 1978). Additionally, the role of these compounds in disrupting the insect's molting process, as demonstrated by Granett and Retnakaran (1977), further underscores their potential in pest control (Granett & Retnakaran, 1977).

Insecticidal and Fungicidal Activities

Research has also focused on the insecticidal and fungicidal activities of 2,6-difluorobenzoyl)urea derivatives. For instance, Chen et al. (2007) reported on the synthesis of novel derivatives and their effectiveness against certain insect species (Chen et al., 2007). Likewise, Mulder and Gijswijt (1973) discussed the susceptibility of various insect species to these compounds, noting their potential safety towards mammals (Mulder & Gijswijt, 1973).

Biochemical Modes of Action

Exploring the biochemical modes of action of these compounds, studies like that of Deul et al. (1978) provided insights into how they impact insect physiology, particularly in relation to chitin synthesis (Deul et al., 1978).

Mechanism of Action

While the specific mechanism of action for “(2,6-Difluorobenzoyl)urea” is not available, similar compounds like lufenuron and flufenoxuron, which are N-phenylureas, act as insect growth regulators by inhibiting the production of chitin, a major component of insect exoskeletons .

Safety and Hazards

The safety data sheet for “(2,6-Difluorobenzoyl)urea” indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has potential hazards including acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

A recent study has reported the development of a novel “(2,6-Difluorobenzoyl)urea”-activated fluorescent probe for the detection of fluorine-containing pesticides . This suggests potential future applications of “(2,6-Difluorobenzoyl)urea” in environmental analysis and monitoring .

properties

IUPAC Name

N-carbamoyl-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O2/c9-4-2-1-3-5(10)6(4)7(13)12-8(11)14/h1-3H,(H3,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPOSFCNLNROPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)NC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40861218
Record name N-Carbamoyl-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,6-Difluorobenzoyl)urea

CAS RN

1342075-20-0
Record name N-Carbamoyl-2,6-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40861218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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